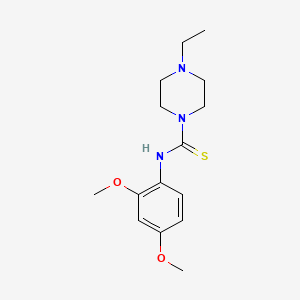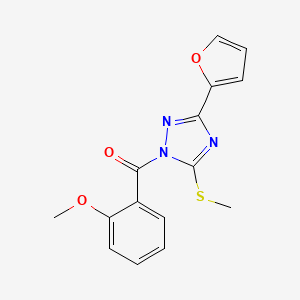![molecular formula C15H13BrN2OS B5829897 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide, also known as BMTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMTB is a thioamide derivative of 4-bromobenzamide and has been studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels such as TRPV1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects such as inducing apoptosis in cancer cells, enhancing cognitive function, and reducing inflammation. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of ion channels, which are involved in pain perception and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments such as its ability to inhibit the activity of histone deacetylases and modulate the activity of ion channels. However, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research such as developing new derivatives with improved efficacy and safety profiles, studying its potential applications in other fields such as immunology and infectious diseases, and investigating its mechanism of action in more detail.
In conclusion, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has potential applications in various fields such as cancer research, neuroscience, and drug discovery. Its mechanism of action involves its interaction with various biological targets such as enzymes and receptors. 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments but also has limitations such as its low solubility in water and potential toxicity at high concentrations. There are several future directions for 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide research, and further studies are needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline and carbon disulfide in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide as a white solid.
Aplicaciones Científicas De Investigación
4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In drug discovery, 4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKSSSFMSTAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)

![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)


![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)